
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, which make it a valuable scaffold in drug design and development . This compound, in particular, features an isocyanomethyl group and a phenyl group, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF/THF at room temperature . Another efficient route is the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like DMSO, using inorganic bases . Industrial production methods often employ high-throughput synthesis techniques, which allow for the rapid and efficient production of 1,2,4-oxadiazole derivatives .
Analyse Des Réactions Chimiques
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the isocyanomethyl group can be replaced by other nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include organic bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 1,2,4-oxadiazole, 3-(isocyanomethyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of 1,2,4-oxadiazole have been shown to inhibit enzymes such as succinate dehydrogenase, leading to antifungal and nematicidal activities . The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, thereby modulating various biological pathways .
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole, 3-(isocyanomethyl)-5-phenyl- can be compared to other similar compounds such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Among these, 1,2,4-oxadiazole is particularly notable for its stability and bioisosteric properties, which make it a preferred scaffold in drug design . The presence of the isocyanomethyl and phenyl groups further enhances its chemical reactivity and biological activity, distinguishing it from other oxadiazole isomers .
Propriétés
Numéro CAS |
479638-77-2 |
|---|---|
Formule moléculaire |
C10H7N3O |
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
3-(isocyanomethyl)-5-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H7N3O/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6H,7H2 |
Clé InChI |
BVYLYLBMVYPXIF-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC1=NOC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-Oxo-4-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}acetamide](/img/structure/B12579074.png)
![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)
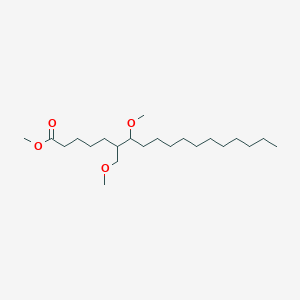
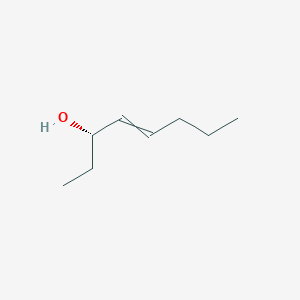

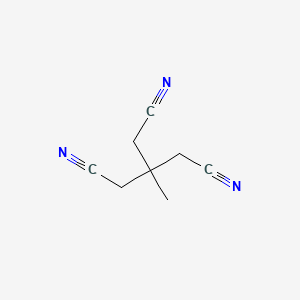
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
![Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-](/img/structure/B12579090.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
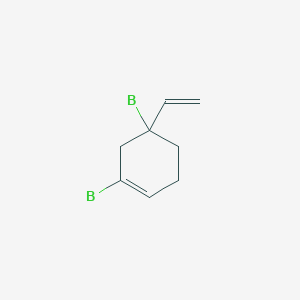
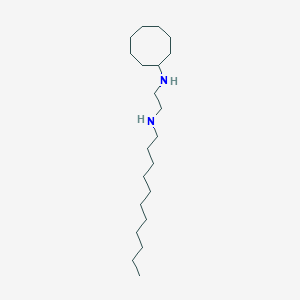
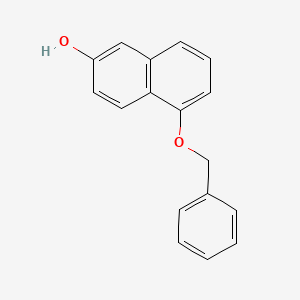
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
![N-[3-(Dimethylamino)propyl]-3-sulfanylpropanamide](/img/structure/B12579126.png)
